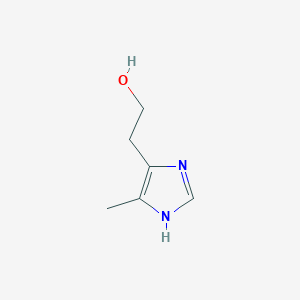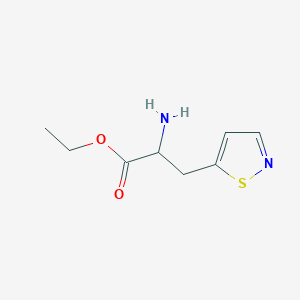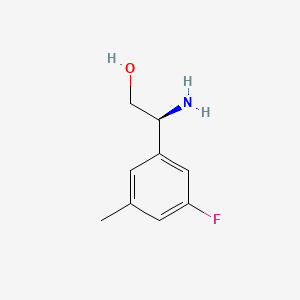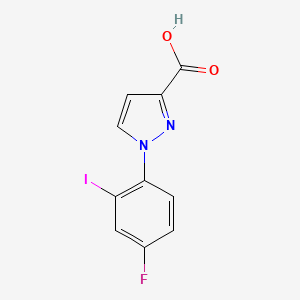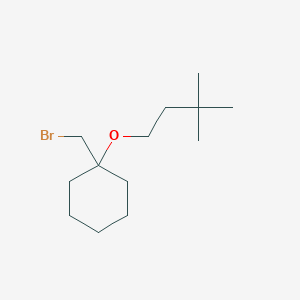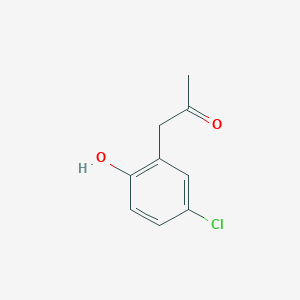
5-Tert-butylpyrazine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyrazine ring substituted with a tert-butyl group and a sulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and potential as a synthetic intermediate.
Vorbereitungsmethoden
The preparation of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves several synthetic routes. One common method includes the reaction of 5-tert-butylpyrazine with sulfonyl fluoride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Tert-butylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Tert-butylpyrazine-2-sulfonyl fluoride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reactive intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, by forming stable covalent adducts .
Vergleich Mit ähnlichen Verbindungen
5-Tert-butylpyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with a smaller molecular structure.
Benzenesulfonyl fluoride: A compound with an aromatic ring, offering different reactivity and applications.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and high reactivity.
The uniqueness of this compound lies in its combination of a pyrazine ring and a tert-butyl group, which imparts specific steric and electronic properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C8H11FN2O2S |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-tert-butylpyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H11FN2O2S/c1-8(2,3)6-4-11-7(5-10-6)14(9,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
MQBJXCSKUXOEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(C=N1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



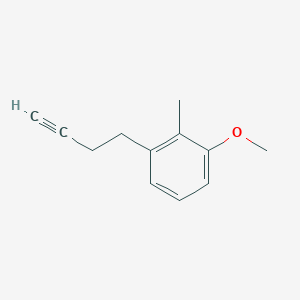

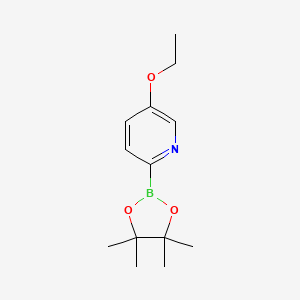

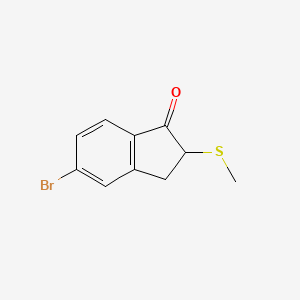
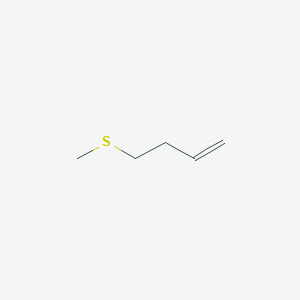
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
